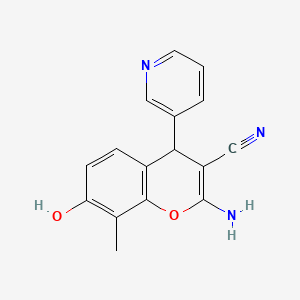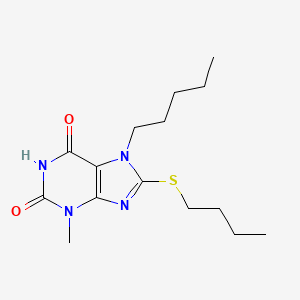
2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol is a complex organic compound with the molecular formula C18H21BrN2O3. This compound is characterized by the presence of a bromine atom, methoxy groups, and a piperazine ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol typically involves multiple steps, starting with the bromination of a methoxy-substituted phenol. The intermediate product is then subjected to further reactions involving piperazine and methoxyphenyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the production process and verifying the purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or hydroxylamine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution of the bromine atom can produce amino-substituted phenols .
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-methoxy-4-{[(2-methoxyphenyl)amino]methyl}phenol
- 4-Bromo-2-methoxy-6-((5-methyl-isoxazol-3-ylamino)-methyl)-phenol
- Bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives
Uniqueness
Compared to similar compounds, 2-Bromo-6-methoxy-4-(((4-(2-methoxyphenyl)-1-piperazinyl)imino)methyl)phenol is unique due to its specific structural features, such as the presence of a piperazine ring and multiple methoxy groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C19H22BrN3O3 |
|---|---|
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
2-bromo-6-methoxy-4-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C19H22BrN3O3/c1-25-17-6-4-3-5-16(17)22-7-9-23(10-8-22)21-13-14-11-15(20)19(24)18(12-14)26-2/h3-6,11-13,24H,7-10H2,1-2H3/b21-13+ |
InChI-Schlüssel |
GUTGRDXLZXMSKL-FYJGNVAPSA-N |
Isomerische SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC(=C(C(=C3)Br)O)OC |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC(=C(C(=C3)Br)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbam oyl}prop-2-enoic acid](/img/structure/B11985559.png)
![2-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-quinolinecarbohydrazide](/img/structure/B11985562.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11985570.png)
![ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985571.png)


![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11985596.png)
![4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B11985599.png)

![isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985608.png)


![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11985624.png)
